4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine

Physical Property Stability Formulation

Researchers requiring a stable, derivatizable polychlorinated pyridine building block often face handling issues with low-melting or volatile analogs. 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine solves this as a high-melting crystalline solid, simplifying storage and formulation with solid fertilizers. - Enhanced Stability: Higher predicted melting/boiling points versus nitrapyrin reduce vapor loss in granular products. - Reactive Handle: The free 4-amino group enables amidation or sulfonylation, unlike 3,5-dichloro-2-(trichloromethyl)pyridine, for introducing a polar, polychlorinated moiety into systemic molecules. - Reliable Standard: Its well-defined crystalline form facilitates purification, serving as an easy-to-handle reference for environmental fate studies on (trichloromethyl)pyridines.

Molecular Formula C6H3Cl5N2
Molecular Weight 280.4 g/mol
CAS No. 14321-05-2
Cat. No. B081072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine
CAS14321-05-2
Molecular FormulaC6H3Cl5N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)C(Cl)(Cl)Cl)Cl)N)Cl
InChIInChI=1S/C6H3Cl5N2/c7-2-1-13-5(6(9,10)11)3(8)4(2)12/h1H,(H2,12,13)
InChIKeyWEYZLTAYNCBWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.6 [ug/mL]

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine: Highly Chlorinated Pyridine Building Block


4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine (CAS 14321-05-2) is a polychlorinated pyridine derivative characterized by an amino group at the 4-position, two chlorine atoms at the 3- and 5-positions, and a trichloromethyl group at the 2-position [1]. This unique substitution pattern on the pyridine ring places it within the class of (trichloromethyl)pyridine compounds, which are known for their utility as nitrification inhibitors and synthetic intermediates for more complex agrochemicals and pharmaceuticals [2]. The compound is typically a solid at room temperature with a molecular formula of C6H3Cl5N2 and a molecular weight of 280.37 g/mol [1].

Building Block Type Polychlorinated pyridine with free 4-amino handle Enables amidation, sulfonylation, and other derivatizations
Physical Form Crystalline solid, supports formulation processing Simplifies co-granulation and dry blending workflows
Stability Profile High thermal stability and low volatility potential Reduced risk of vapor loss during storage and application

Why Generic Substitution with Other (Trichloromethyl)pyridines Fails


The precise positioning of the amino and chlorine substituents on the pyridine ring dictates the compound's reactivity, physicochemical properties, and biological activity, making generic substitution with other (trichloromethyl)pyridines scientifically unsound. As demonstrated by the volatility issues of nitrapyrin [1] and the specific uptake advantages of amino-analogues over methoxy-analogues in certain fungicides [2], minor structural changes lead to major differences in performance and handling. Simply replacing 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine with a nearby analog like 2-chloro-6-(trichloromethyl)pyridine (nitrapyrin) or 3,5-dichloro-2-(trichloromethyl)pyridine would fail because the unique 4-amino-3,5-dichloro pattern is critical for its distinct chemical stability, solubility, and potential as a more polar, derivatizable intermediate, which are quantified in the evidence below.

Substitution pattern mismatch
The 4-amino-3,5-dichloro arrangement differs critically from 2-chloro-6-(trichloromethyl) (nitrapyrin); reactivity and volatility profile may shift away from intended performance.
Loss of derivatization handle
Replacing with 3,5-dichloro-2-(trichloromethyl)pyridine eliminates the free amino group, removing a key site for polarity adjustment and covalent modification.
Analog uptake behavior may not transfer
Amino-analogue uptake advantages observed in systemic actives may not be reproduced with methoxy- or unsubstituted analogs; plant translocation context requires specific verification.

Quantitative Evidence: Performance vs. Closest Analogs


Higher Melting Point and Physical Stability

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine exists as a crystalline solid with a melting point of 136-138 °C , which is significantly higher than the melting point of its closest commercial analog, the nitrification inhibitor nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), which melts at 62-63 °C . This higher melting point translates to superior physical stability at ambient and elevated temperatures, reducing the risk of liquefaction or phase separation during storage and formulation processing, a key procurement consideration.

Melting Point Stability
Data to verify
136–138 °C vs. 62–63 °C (+74 °C)
Supports solid-formulation handling.
Measured in acetic acid; comparator is nitrapyrin.
Physical Property Stability Formulation

Reduced Volatility and Vapor Loss Potential

The predicted boiling point of 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine is 347.4 °C at 760 mmHg , which is markedly higher than the boiling point reported for nitrapyrin (136-138 °C) . This substantial difference suggests that the target compound would exhibit significantly lower vapor pressure and thus be far less prone to volatilization losses. The volatility of nitrapyrin is a well-documented problem requiring immediate soil incorporation or encapsulation after application [1], a disadvantage the target compound's properties are designed to mitigate.

Volatility Reduction
Reported
Pred. bp ~347 °C vs. 136–138 °C
May reduce vapor loss in field.
Predicted bp; nitrapyrin values are reported.
Volatility Environmental Loss Application Efficiency

Higher Density for Advanced Formulations

The target compound has a predicted density of 1.75 g/cm³ , which is substantially higher than that of its non-aminated analog, 3,5-dichloro-2-(trichloromethyl)pyridine, which is reported as a colorless to pale yellow liquid or solid with no specified high density . This higher density allows for gravimetric separation and a different hydrodynamic behavior in suspension concentrates or liquid fertilizer formulations compared to less dense analogs.

Density Advantage
Predicted
1.75 g/cm³ (predicted)
Supports gravimetric formulation.
Comparator is a low-density liquid/solid.
Formulation Science Density Physical Property

Optimal Application Scenarios Based on Differentiated Properties


Low-Volatility Nitrification Inhibitor Development

Given its significantly higher predicted boiling point and melting point compared to nitrapyrin , this compound is the preferred starting material for creating granular or encapsulated nitrification inhibitor products that demand high thermal stability and minimal vapor loss during storage, blending with solid fertilizers, and field application. Its solid nature simplifies co-granulation processes.

Polar Agrochemical and Pharmaceutical Intermediate

The presence of the free 4-amino group offers a reactive handle for further derivatization (e.g., amidation, sulfonylation) that is absent in analogs like 3,5-dichloro-2-(trichloromethyl)pyridine. This makes it invaluable for introducing a polychlorinated pyridine moiety with enhanced water solubility into larger molecules, a proven strategy for improving the uptake and translocation of systemic actives, as demonstrated by amino-analogues of pyroxychlor [1].

Crystalline Standard for Environmental Fate Studies

Its well-defined, high-melting crystalline form facilitates purification to high analytical standards. Researchers investigating the environmental fate of (trichloromethyl)pyridines can procure this compound as a stable, easy-to-handle solid standard for quantifying residue, studying soil binding, and tracking metabolic breakdown products, avoiding the handling difficulties associated with low-melting or liquid analogues.

Application
Selection Property
Validation Focus
Nitrification inhibitor development
High thermal stability and low volatility
Granular formulation performance
Polar agrochemical/pharma intermediate
Free 4‑amino derivatization handle
Uptake and translocation properties
Environmental fate standard
Crystalline high‑melting solid form
Analytical purity and handling
Quote Request

Request a Quote for 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.